N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-cyclopropyl-4-[[2-[(4-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2S/c27-20-11-7-18(8-12-20)16-33-26-29-23-4-2-1-3-22(23)25(32)30(26)15-17-5-9-19(10-6-17)24(31)28-21-13-14-21/h1-12,21H,13-16H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSGWBAYRFVFEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of specific kinases. This article synthesizes available research findings, including biological assays, structure-activity relationships, and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyclopropyl group, a quinazolinone moiety, and a benzamide functional group. Its molecular formula is , and it has a molecular weight of approximately 367.45 g/mol.
Inhibition of p38 MAP Kinase : Research indicates that compounds similar to this compound are potent inhibitors of the p38 MAP kinase pathway. This pathway is critical in mediating inflammatory responses and cell proliferation, making it a target for cancer therapy. Inhibiting this kinase can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Microtubule Destabilization : Another significant mechanism involves the destabilization of microtubules, which is crucial for cell division. Compounds in this class have shown efficacy in disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cell lines .
Antiproliferative Activity
The antiproliferative activity of this compound has been assessed using various cancer cell lines. The following table summarizes the IC50 values obtained from studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Microtubule destabilization |
| A549 (Lung Cancer) | 6.5 | Inhibition of p38 MAP kinase |
| HeLa (Cervical Cancer) | 3.8 | Induction of apoptosis |
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to G2/M phase cell cycle arrest, significantly reducing cell viability. The apoptotic pathway was activated, as indicated by increased levels of cleaved caspase-3 and PARP .
- In Vivo Efficacy : In animal models bearing A549 xenografts, administration of this compound resulted in a marked reduction in tumor size compared to control groups, supporting its potential for further development as an anticancer agent .
Scientific Research Applications
Therapeutic Applications
1.1. Anticancer Activity
Research has indicated that compounds similar to N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide exhibit significant anticancer properties. The quinazoline core structure is known for its ability to inhibit multiple kinases involved in cancer progression. For instance, a related compound, AZD6703, has been identified as a selective inhibitor of p38α MAP kinase, which plays a crucial role in cellular stress responses and inflammation associated with cancer .
1.2. Neuroprotective Effects
Compounds with similar structures have demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. The inhibition of adenosine receptors by derivatives of quinazoline has been shown to protect dopaminergic neurons from neurotoxic agents . This suggests that this compound may offer similar protective benefits.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The 4-oxoquinazolinone scaffold is a common pharmacophore in medicinal chemistry. Key analogs include:
- 4-Oxoquinazoline derivatives with triazole substituents : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (, [7–9]) exhibit tautomerism between thiol and thione forms, confirmed by IR spectra (absence of νS-H bands at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . Unlike the target compound, these analogs lack the benzamide moiety and instead feature sulfonylphenyl and difluorophenyl groups, which may alter solubility and target binding.
- Quinazolinediones: RSV inhibitors such as 4-((2-(4-isopropylbenzyl)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide (Compound 52, ) share the 4-oxoquinazolinone core but differ in substituents (e.g., 4-isopropylbenzyl and 3-methoxypropylamide groups). The N-cyclopropyl group in the target compound may enhance metabolic stability compared to the bulkier 3-methoxypropylamide .
Substituent-Specific Effects
- Thioether vs. Sulfonyl Groups: The 4-fluorobenzylthio group in the target compound contrasts with sulfonylphenyl groups in triazole derivatives ().
- Amide Variations: The N-cyclopropyl benzamide substituent is distinct from the N-(2,4-difluorophenyl)hydrazinecarbothioamide groups in compounds.
Data Tables
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Table 2: Spectral Signatures of Key Functional Groups
Research Implications and Gaps
- Synthetic Optimization : The target compound’s cyclopropane amidation step warrants further study to compare yields/reactivity with EDCI/HOBt-mediated couplings (as in ) .
- Biological Profiling: No activity data are provided for the target compound. Testing against viral targets (e.g., RSV) or kinases could align with prior quinazolinone research .
- Solubility Studies : The 4-fluorobenzylthio group’s lipophilicity may necessitate formulation strategies to enhance aqueous solubility.
Q & A
Q. What computational tools predict metabolic liabilities and guide structural optimization?
- Methodological Answer : Software like Schrödinger’s Metabolite Prediction identifies labile sites (e.g., cyclopropane ring opening). MD simulations (GROMACS) assess stability in cytochrome P450 binding pockets. MetID studies (human liver microsomes + NADPH) validate predictions, with LC-HRMS detecting hydroxylated or glutathione-adducted metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
